Cas no 849939-13-5 ((S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol)

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol structure
849939-13-5 structure
Product Name:(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol
N.o CAS:849939-13-5
MF:C36H18F12O2
MW:710.51
MDL:MFCD08689862
CID:716786
PubChem ID:24885640
Update Time:2024-10-26

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Propriedades químicas e físicas

Nomes e Identificadores

    • [1,1'-Binaphthalene]-2,2'-diol,3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-, (1S)-
    • (S)-(-)-3-3μ-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1μ-bi-2-naphthol
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)-phenyl)-1,1'-bi-2-napthol
    • 3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene-2,2'- diol
    • (S)-3-3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol
    • C36H18F12O2
    • (R)-3,3'-Bis(3,5-bis(trifluoromethyl)-phenyl)-1,1'-bi-2-napthol
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
    • (R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
    • (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
    • 3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
    • SC
    • CID 11664821
    • (S)-(-)-3,3'-BIS(3,5-BIS(TRIFLUOROMETHY&
    • (1S)-3,3μ-Bis[3,5-bis(trifluoromethyl)phenyl]1,1μ-binaphthalene-2,2μ-diol
    • SF120022
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-napthol
    • (S)-3-3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2- naphthol, 99%e.e.
    • [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-, (1S)-
    • (1S)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol (ACI)
    • (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]1,1'-binaphthalene-2,2'-diol
    • (S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol, 98% 99%ee
    • 3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene-2,2'-diol
    • (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol, 95%
    • (R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2,2'-naphthol
    • 849939-13-5
    • DTXSID601144324
    • 756491-54-0
    • SCHEMBL18665805
    • (1R)-3,3a(2)-Bis[3,5-bis(trifluoromethyl)phenyl][1,1a(2)-binaphthalene]-2,2a(2)-diol
    • PGXMYJSTCAQJBY-UHFFFAOYSA-N
    • AKOS022184805
    • (R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol, 95%
    • D74617
    • (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-napthol
    • 3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
    • (S)-(-)-3,3-Bis(3,5-bis(trifluoromethy
    • (R)-3,3'-BIS(3,5-BIS(TRIFLUOROMETHYL)PH&
    • MFCD08689862
    • (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol
    • (S)-( C)-3-3 inverted exclamation marka-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1 inverted exclamation marka-bi-2-naphthol
    • D74608
    • CS-0086114
    • (R)-CF3-BINOL
    • (1R)-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol
    • CS-16040
    • (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]1,1'-binaphthalene-2,2'-diol, 3-[3,5-bis(Trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
    • (S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol
    • MDL: MFCD08689862
    • Inchi: 1S/C36H18F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16,49-50H
    • Chave InChI: PGXMYJSTCAQJBY-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)C=C(C2C(O)=C(C3C4C(=CC=CC=4)C=C(C4C=C(C(F)(F)F)C=C(C(F)(F)F)C=4)C=3O)C3C(=CC=CC=3)C=2)C=1)(F)F

Propriedades Computadas

  • Massa Exacta: 710.1115178g/mol
  • Massa monoisotópica: 710.1115178g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 14
  • Contagem de Átomos Pesados: 50
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 1020
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 40.5
  • XLogP3: 12.1

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: No data available
  • Ponto de Fusão: 215-219 °C
  • Ponto de ebulição: No data available
  • Ponto de Flash: No data available
  • Actividade Óptica: [α]22/D -56°, c = 1 in chloroform
  • Pressão de vapor: No data available
  • pka: 7.62±0.50(Predicted)

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36
  • Instrução de Segurança: 26
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:4°C条件下存储,-4摄氏度存储更佳

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Dados aduaneiros

  • CÓDIGO SH:2809200000

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(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referência
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
Referência
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

Método de produção 3

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referência
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Método de produção 4

Condições de reacção
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.3 Reagents: Water ;  0 °C
Referência
An effective route to fluorine containing asymmetric α-aminophosphonates using chiral Bronsted acid catalyst
Bhadury, Pinaki S.; et al, Chirality, 2009, 21(5), 547-557

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  rt; rt → 85 °C; 16 h, 85 °C; 85 °C → 23 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referência
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  rt; 1 h, rt
1.2 4 h, rt; rt → -78 °C
1.3 Reagents: Triethyl borate ;  10 min, -78 °C; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; overnight, 110 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Water ;  2 h, rt
Referência
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Método de produção 7

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  0 °C
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  rt; rt → 85 °C; 16 h, 85 °C; 85 °C → 23 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referência
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ;  2 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  45 min, rt
2.2 5 h, 0 - 5 °C; 5 °C → -78 °C
2.3 Reagents: Triethylborane ;  10 min, -78 °C; -78 °C → rt; 15 h, rt; rt → 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → 5 °C; 3 h, 5 °C
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
3.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
3.3 Reagents: Water ;  0 °C
Referência
An effective route to fluorine containing asymmetric α-aminophosphonates using chiral Bronsted acid catalyst
Bhadury, Pinaki S.; et al, Chirality, 2009, 21(5), 547-557

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  4-(2,6-Dimethoxyphenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: 2-Methyltetrahydrofuran ,  Water ;  rt → 70 °C; 2 - 4 h, 70 °C
Referência
Ligand-Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL
Qu, Bo; et al, Journal of Organic Chemistry, 2016, 81(3), 745-750

Método de produção 10

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Water ;  2 h, rt
Referência
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Método de produção 11

Condições de reacção
Referência
Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid
Gatzenmeier, Tim; et al, Science (Washington, 2016, 351(6276), 949-952

Método de produção 12

Condições de reacção
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; overnight, 110 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Water ;  2 h, rt
Referência
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Método de produção 13

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  5 min, rt; 11 h, rt → 100 °C
2.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referência
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  15 min, rt; 12 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
Referência
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

Método de produção 15

Condições de reacção
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: 1,4-Dioxane ;  rt; 45 min, rt; 2 h, rt → 35 °C; 35 °C → rt
1.2 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: 1,4-Dioxane ;  rt
1.3 15 min, rt; 12 h, reflux; 0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referência
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Método de produção 16

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  45 min, rt
1.2 5 h, 0 - 5 °C; 5 °C → -78 °C
1.3 Reagents: Triethylborane ;  10 min, -78 °C; -78 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → 5 °C; 3 h, 5 °C
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
2.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
2.3 Reagents: Water ;  0 °C
Referência
An effective route to fluorine containing asymmetric α-aminophosphonates using chiral Bronsted acid catalyst
Bhadury, Pinaki S.; et al, Chirality, 2009, 21(5), 547-557

Método de produção 17

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  10 min, 0 °C; 15 min, 0 °C
1.2 Solvents: Diethyl ether ;  2 min, 0 °C; 3 h, 0 °C; 0 °C → -78 °C
1.3 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  10 min, -78 °C; 1 h, -78 °C; 4 h, -78 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
2.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: 1,4-Dioxane ;  rt; 45 min, rt; 2 h, rt → 35 °C; 35 °C → rt
2.2 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: 1,4-Dioxane ;  rt
2.3 15 min, rt; 12 h, reflux; 0 - 5 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
3.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referência
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 23 °C; 30 min, 23 °C
1.2 Solvents: Methyl acetate ;  5 h, 23 °C
1.3 Reagents: Water ;  23 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  0 °C
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  rt; rt → 85 °C; 16 h, 85 °C; 85 °C → 23 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 60 °C; 16 h, 60 °C; 60 °C → 23 °C
Referência
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines
La Londe, R. L.; et al, Angewandte Chemie, 2010, 49(3), 598-601

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  72 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  rt; 1 h, rt
2.2 4 h, rt; rt → -78 °C
2.3 Reagents: Triethyl borate ;  10 min, -78 °C; overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; overnight, 110 °C
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Water ;  2 h, rt
Referência
A Chiral, Dendralenic C-H Acid
Hoefler, Denis; et al, Synlett, 2022, 33(1), 38-39

Método de produção 20

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  15 min, 0 °C; 30 min, 0 °C
2.2 Solvents: Diethyl ether ;  2 min, 0 °C; 3 h, 0 °C; 0 °C → -78 °C
2.3 Reagents: Trimethyl borate ;  10 min, -78 °C; 2 h, -78 °C; 12 h, -78 °C → rt; rt → 5 °C
2.4 Reagents: Tripotassium phosphate Solvents: Water ;  3 h, 5 °C
3.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  5 min, rt; 11 h, rt → 100 °C
4.1 Reagents: Aluminum chloride Solvents: Toluene ;  40 min, 200 psi, 100 °C
Referência
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Raw materials

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Preparation Products

(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol Fornecedores

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(CAS:849939-13-5)(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol
Número da Ordem:A1207593
Estado das existências:in Stock
Quantidade:5g/1g
Pureza:99%
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Preço ($):913.0/183.0
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Amadis Chemical Company Limited
(CAS:849939-13-5)(S)-(–)-3-3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol
A1207593
Pureza:99%/99%
Quantidade:5g/1g
Preço ($):913.0/183.0
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